Mafenide hydrochloride
Overview
Description
Mafenide is a sulfonamide-type antimicrobial agent primarily used to treat severe burns. It is known for its ability to reduce the bacterial population in burn tissues, promoting the healing of deep burns . Mafenide is typically used as a topical agent under moist dressings over meshed autografts on excised burn wounds .
Mechanism of Action
Target of Action
Mafenide hydrochloride primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to reduce the bacterial population in the avascular burn tissue, which promotes spontaneous healing of deep burns . As a sulfonamide, mafenide interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid .
Biochemical Pathways
This compound affects the biochemical pathway of folic acid synthesis in bacteria. By competitively inhibiting para-aminobenzoic acid, it prevents the production of folic acid, a crucial component for bacterial growth and reproduction .
Pharmacokinetics
This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .
Result of Action
The primary result of this compound’s action is the reduction of the bacterial population in the avascular burn tissue, which promotes the spontaneous healing of deep burns . This is particularly effective against many gram-positive and gram-negative organisms, including Pseudomonas aeruginosa .
Action Environment
The action of this compound is influenced by the environment of the burn wound. It is indicated for use as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment promotes the absorption of the drug into the systemic circulation through devascularized areas .
Biochemical Analysis
Biochemical Properties
Mafenide hydrochloride acts by reducing the bacterial population present in the burn tissue and promotes healing of deep burns . It is known to interact with carbonic anhydrase 6, acting as an antagonist .
Cellular Effects
This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It reduces the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns .
Molecular Mechanism
It is known to reduce the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns . It is metabolized to a carbonic anhydrase inhibitor .
Temporal Effects in Laboratory Settings
It is known that the metabolite of this compound is rapidly excreted in urine in high concentrations .
Metabolic Pathways
This compound is metabolized to a carbonic anhydrase inhibitor
Transport and Distribution
This compound is absorbed through devascularized areas into the systemic circulation following topical administration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the sulfonation of toluene followed by amination to introduce the aminomethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, mafenide is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often formulated as mafenide acetate for topical applications .
Chemical Reactions Analysis
Types of Reactions
Mafenide undergoes several types of chemical reactions, including:
Oxidation: Mafenide can be oxidized to form various derivatives, although this is not a common reaction in its typical use.
Reduction: Reduction reactions are less common for mafenide due to its stable sulfonamide structure.
Substitution: Mafenide can undergo substitution reactions, particularly at the aminomethyl group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving mafenide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving mafenide include various substituted derivatives that may have different antimicrobial properties. These derivatives are often studied for their potential use in treating different types of infections .
Scientific Research Applications
Mafenide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Mafenide is unique among sulfonamide-type antimicrobial agents due to its specific use in treating burn wounds. Similar compounds include:
Silver sulfadiazine: Another topical antimicrobial agent used for burn wounds, but with different chemical properties and mechanisms of action.
Chloramphenicol: Used for treating infections in burn wounds, particularly facial burns.
Bacitracin: Another topical agent used for burn wounds, often in combination with other antibiotics.
Mafenide stands out due to its effectiveness in reducing bacterial populations in avascular tissues and promoting healing in deep partial-thickness burns .
Properties
IUPAC Name |
4-(aminomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLRRVMHJFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047860 | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138-39-6 | |
Record name | Mafenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mafenide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mafenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mafenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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